molecular formula C23H23NO4 B435019 Cyclohexyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate CAS No. 351895-52-8

Cyclohexyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B435019
CAS No.: 351895-52-8
M. Wt: 377.4g/mol
InChI Key: HOCSMWMAYDXBPZ-UHFFFAOYSA-N
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Description

Cyclohexyl 2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound with the molecular formula C23H23NO4 . This compound is characterized by its unique structure, which includes a cyclohexyl group, a dimethylphenyl group, and a dioxo-dihydro-isoindole carboxylate moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of Cyclohexyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of cyclohexylamine with 2,5-dimethylbenzoyl chloride to form an intermediate, which is then reacted with phthalic anhydride under specific conditions to yield the final product . The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Chemical Reactions Analysis

Cyclohexyl 2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace specific functional groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield .

Scientific Research Applications

Cyclohexyl 2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclohexyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Cyclohexyl 2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can be compared with similar compounds such as:

  • Cyclohexyl 2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
  • Cyclohexyl 2-(3,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

These compounds share similar structural features but differ in the position of the methyl groups on the phenyl ring. This difference can lead to variations in their chemical reactivity and biological activity, highlighting the uniqueness of Cyclohexyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate .

Properties

CAS No.

351895-52-8

Molecular Formula

C23H23NO4

Molecular Weight

377.4g/mol

IUPAC Name

cyclohexyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C23H23NO4/c1-14-8-9-15(2)20(12-14)24-21(25)18-11-10-16(13-19(18)22(24)26)23(27)28-17-6-4-3-5-7-17/h8-13,17H,3-7H2,1-2H3

InChI Key

HOCSMWMAYDXBPZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC4CCCCC4

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC4CCCCC4

Origin of Product

United States

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